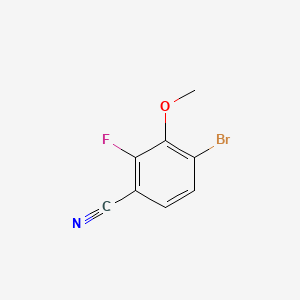

4-Bromo-2-fluoro-3-methoxybenzonitrile

Description

Contextualizing 4-Bromo-2-fluoro-3-methoxybenzonitrile within the Landscape of Multifunctional Aromatic Compounds

This compound is a quintessential example of a multifunctional aromatic compound. Its structure incorporates four distinct functional groups on a single benzene (B151609) ring: a bromo group, a fluoro group, a methoxy (B1213986) group, and a nitrile group. Each of these imparts specific properties and potential for selective chemical transformations.

Nitrile Group (-C≡N): A key functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.comnumberanalytics.comwikipedia.org Its strong dipole and linear geometry also play a role in molecular interactions. nih.gov

Bromo Group (-Br): A versatile halogen that can be readily displaced or utilized in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Fluoro Group (-F): Often incorporated into bioactive molecules to enhance metabolic stability, improve binding affinity, or modulate physicochemical properties like lipophilicity. Its small size and high electronegativity make it a unique substituent.

Methoxy Group (-OCH₃): An electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions and can be a site for ether cleavage to reveal a hydroxyl group.

The specific arrangement of these substituents on the aromatic ring—the bromine at position 4, fluorine at position 2, and methoxy at position 3—creates a unique substitution pattern that is valuable for the targeted synthesis of complex, highly substituted molecules. The compound serves as a specialized building block where the reactivity of each site can be selectively addressed.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | scbt.com |

| CAS Number | 1426073-33-7 | scbt.combldpharm.com |

| Molecular Formula | C₈H₅BrFNO | scbt.com |

| Molecular Weight | 230.03 g/mol | scbt.com |

Significance of Functionalized Benzonitriles as Precursors and Synthetic Hubs

Functionalized benzonitriles are highly significant as precursors and synthetic hubs due to the exceptional versatility of the nitrile functional group. acs.org In organic synthesis, the nitrile moiety is a valuable intermediate because it can be readily converted into other essential functional groups. researchgate.net

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to amides, esters, and other acid derivatives. wikipedia.org

Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the nitrile group into a primary amine (Ar-CH₂NH₂). This transformation is fundamental for the synthesis of many biologically active compounds and ligands.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, which upon hydrolysis, yields ketones. wikipedia.org

Cycloaddition: Nitriles can react with azides and other 1,3-dipoles to form five-membered heterocyclic rings like tetrazoles, which are important pharmacophores in medicinal chemistry. numberanalytics.comnumberanalytics.com

The presence of the nitrile group also activates the aromatic ring in specific ways, and its strong electron-withdrawing nature makes it a key component in materials designed for optoelectronics. bohrium.com In drug design, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen, and it can form crucial hydrogen bonds with protein targets, enhancing binding affinity and selectivity. nih.govresearchgate.net This wide range of reactivity makes benzonitrile (B105546) derivatives, such as this compound, powerful starting points for building molecular complexity.

Historical Development and Emerging Research Trajectories of Bromofluoromethoxybenzonitriles

The development of polysubstituted benzonitriles like this compound is tied to the broader evolution of synthetic organic chemistry, particularly in the areas of aromatic substitution and cross-coupling reactions. Historically, the synthesis of such compounds relied on classical methods. The introduction of the nitrile group onto an aromatic ring was often achieved through the Sandmeyer reaction, which converts an aniline (B41778) derivative into a benzonitrile via a diazonium salt intermediate. wikipedia.org Halogenation of aromatic rings was typically accomplished through electrophilic aromatic substitution.

The synthesis of a specifically substituted compound like this compound requires a multi-step, regiocontrolled strategy. For instance, related structures are often built sequentially. A common approach might involve starting with a simpler, commercially available substituted benzene and introducing the other functional groups one by one, carefully choosing the reaction sequence to ensure the correct final arrangement. The synthesis of the related compound 4-bromo-2-fluorobenzonitrile (B28022) can start from 2-fluoroaniline (B146934). chemicalbook.com Similarly, the preparation of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686) highlights the synthetic pathways used to build up this class of molecules. google.com

Emerging research trajectories focus on more efficient and "green" synthetic methods. rsc.orgresearchgate.net This includes the development of novel catalytic systems for direct C-H functionalization, which could potentially reduce the number of steps required to synthesize these complex building blocks. Furthermore, there is growing interest in using these multifunctional benzonitriles as key intermediates in the synthesis of high-value products. Their application is expanding beyond traditional pharmaceuticals and agrochemicals into the field of materials science, where they are used to create organic light-emitting diodes (OLEDs) and other functional materials. bohrium.com The precise control over electronic properties afforded by the combination of bromo, fluoro, and methoxy substituents makes these compounds highly attractive for developing new technologies.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSEUICIGILGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Methoxybenzonitrile

De Novo Synthetic Routes from Readily Available Precursors

Constructing the 4-bromo-2-fluoro-3-methoxybenzonitrile molecule from simpler, commercially available starting materials involves a sequence of regioselective reactions. The order of these reactions is paramount to ensure the correct placement of each substituent, leveraging their electronic and steric influences.

Regioselective Bromination Strategies

The introduction of a bromine atom at the C-4 position of a substituted benzene (B151609) ring is a key step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present. For instance, starting from a precursor like 2-fluoro-3-methoxyaniline (B155075), the activating and ortho-, para-directing amino group would strongly influence the position of bromination. However, direct bromination of highly activated anilines can sometimes lead to multiple substitutions and side reactions.

A common strategy involves the use of milder brominating agents or protecting the activating group. For example, the bromination of 2-fluoroaniline (B146934) with N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride has been shown to yield 4-bromo-2-fluoroaniline (B1266173). google.com A similar approach could be envisioned for a 2-fluoro-3-methoxyaniline precursor, where the combined directing effects of the fluorine and methoxy (B1213986) groups would also favor substitution at the C-4 position.

Another approach involves the direct bromination of unprotected anilines using copper(II) bromide in an ionic liquid, which has been demonstrated to achieve high regioselectivity for para-bromination under mild conditions. ub.edu

Directed Fluorination Protocols

Introducing a fluorine atom at a specific position can be challenging. While direct fluorination of an existing bromo-methoxybenzonitrile is one possibility, it often lacks regioselectivity. A more controlled approach involves starting with a molecule that already contains the fluorine atom in the desired position. For instance, commercially available 2-fluoroaniline or its derivatives can serve as a starting point for subsequent functionalization. google.comchemicalbook.com

In a hypothetical route, if one were to start with a pre-brominated and methoxylated aniline (B41778), a diazotization followed by a Schiemann reaction (using fluoroboric acid) could be employed to introduce the fluorine atom. However, this is often less efficient than starting with a fluorinated precursor.

Etherification through Methoxy Group Introduction

The methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., a halogen or a nitro group) by a methoxide (B1231860) source, or by the methylation of a hydroxyl group.

A notable example is the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde. google.com In this process, the fluorine atom, activated by the adjacent aldehyde group, is displaced by methoxide from methanol (B129727) in the presence of a base like potassium carbonate. google.com This reaction, a nucleophilic aromatic substitution (SNAr), is a powerful tool for introducing alkoxy groups. A similar strategy could be applied to a 2-fluoro-4-bromobenzonitrile intermediate, where the electron-withdrawing nitrile group would activate the fluorine atom for substitution by methoxide.

Alternatively, if a synthetic route proceeds via a phenolic intermediate, such as 4-bromo-2-fluoro-3-hydroxybenzonitrile, the hydroxyl group can be readily methylated using a variety of reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Nitrile Group Installation and Precursors

The nitrile group is a versatile functional group and can be introduced at various stages of the synthesis.

One of the most common methods is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. chemicalbook.com For example, 4-bromo-2-fluoroaniline can be converted to 4-bromo-2-fluorobenzonitrile (B28022) through this two-step process. chemicalbook.com A plausible route to the target compound could therefore involve the Sandmeyer reaction on a 4-bromo-2-fluoro-3-methoxyaniline (B8175632) intermediate.

Another widely used method is the cyanation of an aryl halide. For instance, an aryl bromide can be converted to a benzonitrile (B105546) using a cyanide source like copper(I) cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). prepchem.com This approach would be suitable if a precursor like 1,4-dibromo-2-fluoro-3-methoxybenzene (B8028887) were available.

Furthermore, a benzaldehyde (B42025) can be converted into a benzonitrile. A common two-step procedure involves the formation of an aldoxime from the aldehyde and hydroxylamine (B1172632), followed by dehydration of the oxime to the nitrile using reagents like phosphorus pentoxide or thionyl chloride. vanderbilt.edu A patent describes the synthesis of 4-bromo-2-methoxybenzaldehyde, which could then be converted to the corresponding nitrile. google.com

| Precursor Type | Reagent/Reaction | Product |

| Aniline (e.g., 4-bromo-2-fluoro-3-methoxyaniline) | NaNO₂, HCl then CuCN (Sandmeyer Reaction) | Benzonitrile |

| Aryl Halide (e.g., 1,4-dibromo-2-fluoro-3-methoxybenzene) | CuCN in DMF/NMP | Benzonitrile |

| Benzaldehyde (e.g., 4-bromo-2-fluoro-3-methoxybenzaldehyde) | 1. NH₂OH·HCl2. Dehydrating agent | Benzonitrile |

Functional Group Interconversion Approaches

This strategy involves modifying an existing, closely related molecule through the transformation of one or more functional groups.

Transformation of Related Halobenzonitriles to this compound

A plausible functional group interconversion could involve a halogen exchange reaction. For example, if 4-chloro-2-fluoro-3-methoxybenzonitrile (B1428657) were available, it could potentially be converted to the bromo-analogue. However, such transformations can be challenging and may require specific catalysts or reaction conditions.

A more practical approach would be to start with a halobenzonitrile that can undergo a regioselective reaction to install the remaining substituents. For instance, starting with 4-bromo-2-fluorobenzonitrile, one could attempt a regioselective hydroxylation at the 3-position, followed by methylation to introduce the methoxy group. However, achieving regioselective hydroxylation on such a deactivated ring system would be a significant synthetic challenge.

A more viable route, based on a patented procedure for a similar compound, would be to start with 1,4-dibromo-2-fluorobenzene (B72686). google.com This could undergo a metal-halogen exchange followed by formylation to yield 4-bromo-2-fluorobenzaldehyde. Subsequent nucleophilic aromatic substitution with methoxide would give 4-bromo-2-methoxybenzaldehyde, which can then be converted to the target nitrile, this compound, as described in section 2.1.4. google.com

| Starting Material | Key Transformation(s) | Intermediate(s) |

| 1,4-Dibromo-2-fluorobenzene | 1. Metal-Halogen Exchange & Formylation2. Nucleophilic Aromatic Substitution (SNAr) with Methoxide3. Conversion of Aldehyde to Nitrile | 4-Bromo-2-fluorobenzaldehyde, 4-Bromo-2-methoxybenzaldehyde |

| 4-Bromo-2-fluorobenzonitrile | 1. Regioselective Hydroxylation2. Methylation | 4-Bromo-2-fluoro-3-hydroxybenzonitrile |

Stereochemical Considerations in Multi-Step Synthesis

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the primary stereochemical consideration in its synthesis is not related to enantioselectivity but rather to regioselectivity. rsc.org The placement of the bromo, fluoro, methoxy, and cyano groups at specific positions on the benzene ring is critical.

During electrophilic aromatic substitution reactions, such as bromination, the existing substituents on the ring direct the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.orgncert.nic.in The fluorine atom is an ortho-, para-director, while the methoxy group is also a strong ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will determine the position of bromination. Theoretical analysis and careful control of reaction conditions can be used to achieve high regioselectivity in such substitutions. nih.gov

In multi-step syntheses, the order of reactions is crucial to ensure the correct substitution pattern. libretexts.orglibretexts.org For example, introducing a strongly deactivating group like a nitro group early in the synthesis can hinder subsequent electrophilic substitution reactions. Therefore, a thorough understanding of substituent effects is paramount in designing a successful synthetic route. testbook.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of reaction parameters for each step.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the outcome of the key synthetic steps. In Sandmeyer reactions, polar solvents like water or acetonitrile (B52724) are often employed to stabilize the ionic diazonium salt intermediate. numberanalytics.com However, the use of solvents like diiodomethane (B129776) or bromoform (B151600) has been reported to be beneficial for the synthesis of iodo- and bromoarenes, respectively. wikipedia.org The solubility of reagents and intermediates, as well as the solvent's influence on reaction kinetics, are critical factors. For bromination reactions using N-bromosuccinimide (NBS), solvents such as dichloromethane (B109758) have been found to provide excellent selectivity. researchgate.net In palladium-catalyzed cyanations, solvents like DMF or aqueous systems are commonly used. rsc.orgacs.org

Temperature and Pressure Influence on Yield and Purity

Temperature is a critical parameter that needs to be carefully controlled throughout the synthesis. Diazonium salts, key intermediates in the Sandmeyer reaction, are often unstable and can decompose at elevated temperatures, necessitating low-temperature conditions (typically 0-5 °C) for their formation and subsequent reaction. numberanalytics.comacs.org Conversely, some reactions, such as palladium-catalyzed cyanations, may require elevated temperatures to achieve a reasonable reaction rate. nih.gov However, milder conditions are continuously being developed. acs.org In electrophilic aromatic bromination, temperature can influence the regioselectivity, with lower temperatures often favoring the formation of a specific isomer. nih.gov Pressure is generally not a major variable in the described synthetic steps, which are typically carried out at atmospheric pressure.

Catalyst Selection for Specific Transformations

The choice of catalyst is pivotal for several transformations in the synthesis of this compound.

Bromination: Electrophilic aromatic bromination is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), when using molecular bromine (Br₂). pressbooks.pub

Sandmeyer Reaction: Copper(I) salts, such as CuBr or CuCN, are the classic catalysts for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the corresponding aryl bromide or nitrile. wikipedia.orgnumberanalytics.com The use of a mixture of Cu(I) and Cu(II) salts has also been reported to be effective. wikipedia.org

Palladium-Catalyzed Cyanation: A wide range of palladium catalysts and ligands have been developed for the cyanation of aryl halides. rsc.orgrsc.org The selection of the appropriate palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., a phosphine) is crucial for achieving high yields and functional group tolerance. researchgate.netresearchgate.net Nickel-based catalysts have also been explored for cyanation reactions. mdpi.comacs.org

The following table summarizes catalyst systems for key reactions:

| Reaction | Catalyst System | Typical Reagents | Reference(s) |

| Aromatic Bromination | Lewis Acid | Br₂, FeBr₃ | , pressbooks.pub |

| Sandmeyer Reaction | Copper(I) Halide | NaNO₂, H⁺, CuBr/CuCN | wikipedia.org, numberanalytics.com |

| Palladium-Catalyzed Cyanation | Palladium/Ligand | Aryl Bromide, K₄[Fe(CN)₆] or Zn(CN)₂, Pd Catalyst, Ligand | researchgate.net, rsc.org, acs.org |

Scale-Up Considerations and Process Intensification in Preparation

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges and necessitates a focus on process intensification. ntnu.nopharmafeatures.com

One of the primary concerns in scaling up multi-step syntheses is the handling of potentially hazardous reagents and intermediates, such as diazonium salts, which can be explosive. numberanalytics.com A thorough safety evaluation of each step is crucial. acs.orgacs.orgresearchgate.net For instance, in the Sandmeyer reaction, conducting the process in closed vessels can improve the working environment for operators. acs.org

Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. pharmafeatures.compharmasalmanac.comcetjournal.itsartorius.com Key aspects include:

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer significant advantages, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly exothermic reactions or when handling unstable intermediates. ntnu.nopharmafeatures.com This is especially relevant for nitration and diazotization reactions. pharmasalmanac.com

Telescoping Reactions: Combining multiple reaction steps without isolating the intermediates can significantly reduce processing time, solvent usage, and waste generation. ntnu.no

The following table outlines some scale-up challenges and potential process intensification solutions:

| Challenge | Process Intensification Solution | Reference(s) |

| Handling of Unstable Intermediates (e.g., Diazonium Salts) | Continuous flow synthesis to generate and consume intermediates in situ. | ntnu.no, pharmafeatures.com |

| Exothermic Reactions | Improved heat transfer in microreactors or continuous flow systems. | pharmasalmanac.com |

| Multi-Step Synthesis with Intermediate Purifications | Telescoping of reaction steps. | ntnu.no |

| Large Solvent Volumes | Optimization of reaction concentration; use of more efficient reactor designs. | cetjournal.it |

| Batch-to-Batch Variability | Tighter process control and automation in continuous systems. | pharmafeatures.com |

By carefully considering these factors, the synthesis of this compound can be made more efficient, safer, and more sustainable for larger-scale production, particularly for its potential use as a pharmaceutical intermediate. ntnu.nopharmafeatures.comcetjournal.it

Chemical Reactivity and Transformation of 4 Bromo 2 Fluoro 3 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In 4-bromo-2-fluoro-3-methoxybenzonitrile, the strongly electron-withdrawing nitrile group (-CN) and the electronegative fluorine and bromine atoms activate the aromatic ring towards nucleophilic attack.

Selectivity in Fluorine Displacement

The fluorine atom at the C-2 position is the most likely site for nucleophilic aromatic substitution. This is due to the high electronegativity of fluorine, which makes the carbon atom it is attached to highly electrophilic. Furthermore, the position of the fluorine atom ortho to the powerfully electron-withdrawing nitrile group provides significant stabilization to the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization is a key factor in facilitating the SNAr mechanism.

Common nucleophiles such as amines, alkoxides, and thiolates are expected to readily displace the fluorine atom under relatively mild conditions. For instance, reaction with a primary or secondary amine would be expected to yield the corresponding 2-amino-4-bromo-3-methoxybenzonitrile derivative.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the Fluorine Position This table presents predicted outcomes based on established principles of SNAr reactions, as direct experimental data for this specific compound is not extensively available in the literature.

| Nucleophile | Predicted Product |

| Ammonia | 2-Amino-4-bromo-3-methoxybenzonitrile |

| Piperidine | 4-Bromo-3-methoxy-2-(piperidin-1-yl)benzonitrile |

| Sodium Methoxide (B1231860) | 4-Bromo-2,3-dimethoxybenzonitrile |

| Sodium Thiophenoxide | 4-Bromo-3-methoxy-2-(phenylthio)benzonitrile |

Reactivity of the Bromine Substituent towards Nucleophiles

While the fluorine atom is the more activated site for SNAr, the bromine atom at the C-4 position can also undergo substitution, although this would likely require more forcing reaction conditions. The bromine is para to the activating nitrile group, which also allows for stabilization of the Meisenheimer intermediate. However, the C-F bond is generally more polarized than the C-Br bond, making the carbon of the C-F bond more electrophilic and thus more susceptible to initial nucleophilic attack. Selective displacement of fluorine over bromine can often be achieved by careful control of reaction temperature and nucleophile choice.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to deprotonate a specific ortho position with a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.org

In this compound, the methoxy (B1213986) group (-OCH₃) is a potent directing group for ortho-metalation. wikipedia.org However, the presence of other substituents complicates the regioselectivity. The most acidic proton is likely the one at the C-5 position, which is ortho to the methoxy group and meta to the nitrile group. Deprotonation at this site would be facilitated by the coordination of the organolithium reagent to the oxygen of the methoxy group. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent at the C-5 position.

It is important to note that the nitrile group itself can act as a directing group, though it is generally considered weaker than the methoxy group. organic-chemistry.orguwindsor.caacs.org The strongly basic conditions of DoM can also potentially lead to competing reactions, such as nucleophilic attack at the nitrile group.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C-4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of biaryl compounds and other C-C bonds. researchgate.net In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

This compound is expected to be a good substrate for Suzuki-Miyaura coupling. The C-Br bond can be selectively activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. A wide range of aryl and heteroaryl boronic acids can be used as coupling partners, allowing for the synthesis of a diverse library of substituted benzonitrile (B105546) derivatives.

Table 2: Representative Suzuki-Miyaura Coupling Reactions This table illustrates potential Suzuki-Miyaura coupling reactions based on established methodologies.

| Boronic Acid | Catalyst System (Example) | Predicted Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Fluoro-4'-methoxy-3-methoxy-[1,1'-biphenyl]-4-carbonitrile |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Fluoro-3-methoxy-4-(thiophen-2-yl)benzonitrile |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is another powerful palladium-catalyzed reaction that enables the formation of a C-C bond between an aryl halide and a terminal alkyne. synarchive.comorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. synarchive.comorganic-chemistry.org

The C-Br bond of this compound can readily participate in Sonogashira coupling reactions. This provides a direct route to introduce an alkyne moiety at the C-4 position, which can then be further elaborated or utilized for the synthesis of more complex structures, such as conjugated systems or heterocyclic compounds.

Table 3: Illustrative Sonogashira Coupling Reactions This table showcases potential Sonogashira coupling reactions based on standard protocols.

| Terminal Alkyne | Catalyst System (Example) | Predicted Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-3-methoxy-4-(phenylethynyl)benzonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Fluoro-3-methoxy-4-((trimethylsilyl)ethynyl)benzonitrile |

| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 4-(3-Hydroxyprop-1-yn-1-yl)-2-fluoro-3-methoxybenzonitrile |

Heck and Stille Coupling Applications

The bromine atom in this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Heck and Stille reactions are powerful methods for this purpose, significantly expanding the molecular complexity achievable from this starting material.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. chemistrysteps.com This reaction is highly valuable for the synthesis of substituted styrenes and other vinylated aromatic compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. chemicalforums.com For this compound, the reaction would typically proceed with an activated alkene like an acrylate (B77674) or styrene (B11656) derivative. The choice of phosphine (B1218219) ligands, base, and solvent is critical for optimizing reaction yield and selectivity. chemistrysteps.com

The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium. researchgate.net A significant advantage of the Stille coupling is its tolerance for a wide variety of functional groups and the stability of the organostannane reagents. organicchemistrytutor.com The reaction has been widely applied in the synthesis of complex molecules, including natural products. researchgate.netthieme-connect.com The coupling partner for this compound can be a vinyl-, aryl-, or alkynylstannane, allowing for the introduction of diverse substituents at the 4-position. Additives like lithium chloride are often used to enhance the reaction rate. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base/Additive | Product Type |

|---|---|---|---|---|

| Heck Coupling | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)2, Phosphine Ligand (e.g., P(o-tol)3) | Base (e.g., Et3N, K2CO3) | Substituted Alkene |

| Stille Coupling | Organostannane (e.g., R-Sn(Bu)3) | Pd(PPh3)4, PdCl2(PPh3)2 | Additive (e.g., LiCl, Cu(I) salts) | Biaryl, Vinylarene, etc. |

Amination and Amidation Reactions via Palladium Catalysis

Palladium-catalyzed cross-coupling is also a premier method for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination allows for the reaction of aryl halides, such as this compound, with a wide range of primary and secondary amines. This reaction is of immense importance in medicinal chemistry for the synthesis of aryl-amines.

The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base. The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results for coupling with aryl bromides. rsc.org Weak inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently employed to ensure tolerance of various functional groups. capes.gov.br The reaction can be applied to couple this compound with aliphatic amines, anilines, and various nitrogen-containing heterocycles to generate the corresponding 4-amino-2-fluoro-3-methoxybenzonitrile derivatives.

While less common than C-N bond formation with amines, palladium-catalyzed amidation can also be achieved, coupling the aryl bromide directly with an amide. This provides a direct route to N-aryl amides, which are also prevalent structures in pharmaceuticals.

| Amine/Amide Partner | Typical Catalyst System | Typical Base | Solvent |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Pd2(dba)3 or Pd(OAc)2 with ligands like BINAP or tBuBrettPhos organic-chemistry.org | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane, THF |

| Anilines | Pd2(dba)3 or Pd(OAc)2 with bulky phosphine ligands | NaOtBu, K3PO4 | Toluene |

| Amides | Pd(OAc)2 with ligands like Xantphos | Cs2CO3, K2CO3 | Dioxane |

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and aldehydes, or used in the construction of heterocyclic rings.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Bromo-2-fluoro-3-methoxybenzoic acid. ias.ac.in This transformation is a fundamental step for accessing a different class of derivatives.

Once the carboxylic acid is formed, it can be readily converted to a variety of esters through Fischer esterification. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. dntb.gov.ua Alternatively, milder, metal-free conditions using N-bromosuccinimide (NBS) as a catalyst have also been reported for the esterification of benzoic acids. nih.gov

Reduction to Amines and Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines. chemistrysteps.com The reaction proceeds via nucleophilic addition of hydride ions, ultimately yielding the benzylamine (B48309) derivative, (4-bromo-2-fluoro-3-methoxyphenyl)methanamine, after an aqueous workup. Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas, is another common method for this transformation. chemicalforums.comacs.org

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comtuodaindus.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to furnish the desired aldehyde, 4-bromo-2-fluoro-3-methoxybenzaldehyde. chemistrysteps.comchemistrysteps.com

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Amine | LiAlH4 | THF or Et2O, followed by aqueous workup |

| Primary Amine | H2 / Raney Ni or Pd/C | Ethanol/Ammonia, pressure |

| Aldehyde | DIBAL-H (1 equivalent) | Toluene or Hexane, -78 °C, followed by aqueous workup |

Cycloaddition Reactions Leading to Heterocycles (e.g., Oxadiazoles)

The nitrile functional group is an excellent precursor for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions.

1,2,4-Oxadiazoles: These heterocycles can be synthesized from this compound in a two-step process. First, the nitrile reacts with hydroxylamine (B1172632) to form the corresponding N'-hydroxy-4-bromo-2-fluoro-3-methoxybenzimidamide (an amidoxime). ias.ac.innih.gov This intermediate is then acylated with a carboxylic acid or acyl chloride, followed by a cyclodehydration step, often promoted by heat or a mild base, to yield the 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgnih.gov

Tetrazoles: The [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with the nitrile group is a common method for synthesizing 5-substituted 1H-tetrazoles. organic-chemistry.orgtandfonline.com These reactions are often catalyzed by zinc salts in water or by amine salts in solvents like DMF. tandfonline.comorganic-chemistry.org This provides a direct route to 5-(4-bromo-2-fluoro-3-methoxyphenyl)-1H-tetrazole.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents directly onto the aromatic ring. The regiochemical outcome of such a reaction on this compound is governed by the directing effects of the existing substituents: methoxy (-OCH₃), fluoro (-F), and bromo (-Br). The nitrile group (-CN) is a strong deactivating group and a meta-director, but its influence is on the positions relative to itself. The key consideration is the substitution on the available C5 and C6 positions.

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. organicchemistrytutor.comlibretexts.org It strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

In the case of this compound, there are two unsubstituted positions: C5 and C6.

Position C5: This position is ortho to the bromine atom and meta to the methoxy and fluorine atoms.

Position C6: This position is para to the methoxy group and ortho to the fluorine atom.

The methoxy group is the most powerful activating and directing group among the substituents. Its strong para-directing effect will overwhelmingly favor substitution at the C6 position. organicchemistrytutor.comlibretexts.org The ortho-directing effect of the fluorine atom also supports substitution at C6. Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are expected to occur predominantly at the C6 position.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyl acrylate |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) |

| Tri(o-tolyl)phosphine (P(o-tol)3) |

| Triethylamine (Et3N) |

| Potassium carbonate (K2CO3) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) |

| Lithium chloride (LiCl) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| BINAP |

| tBuBrettPhos |

| Sodium tert-butoxide (NaOtBu) |

| Potassium phosphate (K3PO4) |

| Cesium carbonate (Cs₂CO₃) |

| Xantphos |

| 4-Bromo-2-fluoro-3-methoxybenzoic acid |

| Sulfuric acid (H₂SO₄) |

| N-bromosuccinimide (NBS) |

| Lithium aluminum hydride (LiAlH₄) |

| (4-bromo-2-fluoro-3-methoxyphenyl)methanamine |

| Raney Nickel |

| Palladium on carbon (Pd/C) |

| Diisobutylaluminum hydride (DIBAL-H) |

| 4-bromo-2-fluoro-3-methoxybenzaldehyde |

| Hydroxylamine |

| N'-hydroxy-4-bromo-2-fluoro-3-methoxybenzimidamide |

| Sodium azide (NaN₃) |

| 5-(4-bromo-2-fluoro-3-methoxyphenyl)-1H-tetrazole |

| Nitric acid (HNO₃) |

Directed Electrophilic Substitution on the Aromatic Ring

In electrophilic aromatic substitution reactions, the position of attack by an incoming electrophile is primarily dictated by the most activating substituent on the benzene (B151609) ring. In the case of this compound, the methoxy group at the C3 position is the most powerful activating group. Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The positions ortho to the methoxy group are C2 and C4, which are already substituted with fluorine and bromine, respectively. The position para to the methoxy group is C6. Therefore, electrophilic substitution is most likely to occur at the C6 position. The fluoro and bromo substituents, being ortho, para-directors themselves but deactivating, would also favor substitution at C6 (para to the bromo and ortho to the fluoro). The cyano group is a meta-director and deactivating, further disfavoring substitution at the positions ortho and para to it.

Predicted Regioselectivity of Electrophilic Substitution:

| Position on Aromatic Ring | Substituent | Predicted Site of Electrophilic Attack | Rationale |

| C1 | -CN | Unlikely | Meta-director, deactivating. |

| C2 | -F | Unlikely | Ortho, para-director, but weaker activator than methoxy. |

| C3 | -OCH₃ | - | Directing group. |

| C4 | -Br | Unlikely | Ortho, para-director, but weaker activator than methoxy. |

| C5 | Unsubstituted | Most Likely | Para to the strongly activating methoxy group. |

| C6 | Unsubstituted | Possible | Ortho to the strongly activating methoxy group, but may experience some steric hindrance. |

Halogenation and Nitration Studies

Halogenation: Halogenation, such as bromination (with Br₂ in the presence of a Lewis acid like FeBr₃) or chlorination (with Cl₂ and a Lewis acid), would introduce a halogen atom onto the aromatic ring. Following the directing effects discussed, the incoming halogen would be directed to the C6 position.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the ring. Similarly, the nitro group would be expected to add at the C6 position.

Hypothetical Reaction Products:

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 4-Bromo-6-bromo-2-fluoro-3-methoxybenzonitrile |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-fluoro-3-methoxy-6-nitrobenzonitrile |

Oxidation and Reduction Chemistry of Aromatic and Functional Groups

The functional groups present in this compound offer several possibilities for oxidation and reduction reactions.

Oxidation: The methoxy group (-OCH₃) is susceptible to oxidation. Strong oxidizing agents could potentially demethylate the methoxy group to a hydroxyl group, or under harsher conditions, lead to ring-opening. The presence of the electron-withdrawing nitrile group can sometimes influence the oxidation of methoxy-substituted benzonitriles, potentially leading to the formation of phenolic compounds.

Reduction: The nitrile group (-C≡N) is the most readily reducible functional group in this molecule. It can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). The bromo and fluoro substituents are generally stable to these reduction conditions.

Potential Reduction Products:

| Reaction | Reagents | Predicted Major Product |

| Nitrile Reduction | 1. LiAlH₄, 2. H₂O | (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine |

| Catalytic Hydrogenation | H₂, Pd/C | (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine |

Derivatization Strategies and Functional Group Manipulation

Strategic Modification of the Methoxy (B1213986) Group

The methoxy group at the 3-position of the benzonitrile (B105546) ring is a key functional handle that can be strategically modified to introduce new functionalities. A primary transformation for this group is O-demethylation to unveil a hydroxyl group, which can then serve as a point for further derivatization, such as etherification or esterification.

One common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). While specific studies on the O-demethylation of 4-bromo-2-fluoro-3-methoxybenzonitrile are not extensively documented in publicly available literature, the reaction is a fundamental transformation in organic synthesis. The resulting phenol, 4-bromo-2-fluoro-3-hydroxybenzonitrile, is a versatile intermediate. For instance, in the synthesis of certain bioactive compounds, a hydroxyl group at this position is a crucial pharmacophoric feature.

The reactivity of the methoxy group allows for its conversion into a more versatile functional group, thereby expanding the synthetic utility of the core molecule.

Table 1: Representative Methoxy Group Modifications

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Boron tribromide (BBr₃) | 4-Bromo-2-fluoro-3-hydroxybenzonitrile | O-Demethylation |

| 4-Bromo-2-fluoro-3-hydroxybenzonitrile | Alkyl halide, Base | 4-Bromo-3-(alkoxy)-2-fluorobenzonitrile | Williamson Ether Synthesis |

Chemical Transformations of the Bromine and Fluorine Substituents

The halogen substituents on the aromatic ring, bromine at position 4 and fluorine at position 2, are prime sites for modification, particularly through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of these halogens can, in principle, allow for selective functionalization.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed reactions. This reactivity difference enables the selective replacement of the bromine atom while leaving the fluorine atom intact. Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings are all powerful methods to form new carbon-carbon and carbon-heteroatom bonds at the 4-position. For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative. This strategy is central to the synthesis of various inhibitors, where the biphenyl moiety is a common structural motif.

While the fluorine atom is generally more stable, it can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, particularly when activated by strongly electron-withdrawing groups and in the presence of a strong nucleophile. However, such transformations typically require more forcing conditions compared to the displacement of bromine.

Table 2: Representative Cross-Coupling Reactions of the Bromine Substituent

| Starting Material | Coupling Partner | Catalyst/Base | Product | Reaction Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-2-fluoro-3-methoxybenzonitrile | Suzuki Coupling |

| This compound | Amine | Pd₂(dba)₃, Ligand / Base | 4-(Amino)-2-fluoro-3-methoxybenzonitrile | Buchwald-Hartwig Amination |

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI / Base | 4-Alkynyl-2-fluoro-3-methoxybenzonitrile | Sonogashira Coupling |

Regioselective Elaboration of the Benzonitrile Core

The nitrile group is a versatile functional group that can be elaborated into a variety of other functionalities. Its strong electron-withdrawing nature also influences the regioselectivity of reactions on the aromatic ring.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating. The resulting 4-bromo-2-fluoro-3-methoxybenzoic acid can then undergo a range of standard carboxylic acid reactions, such as esterification or conversion to an amide.

Alternatively, the nitrile group can be reduced to a primary amine. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The resulting aminomethyl group introduces a basic center into the molecule and provides a handle for further functionalization, for example, through acylation or reductive amination.

Furthermore, the nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings. For instance, reaction with azides can lead to the formation of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Table 3: Transformations of the Benzonitrile Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂SO₄, H₂O | 4-Bromo-2-fluoro-3-methoxybenzoic acid | Nitrile Hydrolysis |

| This compound | LiAlH₄ | (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine | Nitrile Reduction |

| This compound | NaN₃, NH₄Cl | 5-(4-Bromo-2-fluoro-3-methoxyphenyl)-1H-tetrazole | Tetrazole Synthesis |

Synthesis of Polyfunctionalized Aromatic Intermediates

The strategic and sequential manipulation of the functional groups on the this compound core allows for the synthesis of a diverse array of highly functionalized aromatic intermediates. The orthogonal reactivity of the different substituents is key to this synthetic utility.

For example, a synthetic sequence could begin with a Suzuki coupling at the bromine position to introduce a new aryl group. This could be followed by the hydrolysis of the nitrile to a carboxylic acid. Subsequent O-demethylation of the methoxy group would then yield a polyfunctionalized biphenyl derivative with carboxylic acid and hydroxyl functionalities. Such complex molecules are often key intermediates in the synthesis of targeted therapeutic agents.

The ability to perform these transformations selectively allows chemists to build molecular complexity in a controlled manner, making this compound a valuable starting material for the construction of elaborate molecular architectures.

Table 4: Exemplary Multi-step Synthesis of a Polyfunctionalized Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| 1 | This compound | Arylboronic acid, Pd catalyst | 4-Aryl-2-fluoro-3-methoxybenzonitrile | Suzuki Coupling |

| 2 | 4-Aryl-2-fluoro-3-methoxybenzonitrile | H₂SO₄, H₂O | 4-Aryl-2-fluoro-3-methoxybenzoic acid | Nitrile Hydrolysis |

| 3 | 4-Aryl-2-fluoro-3-methoxybenzoic acid | BBr₃ | 4-Aryl-2-fluoro-3-hydroxybenzoic acid | O-Demethylation |

Synthetic Utility in Advanced Chemical Synthesis

Role as a Precursor in Medicinal Chemistry Research

In the quest for new therapeutic agents, the ability to rapidly generate diverse and complex molecular structures is paramount. 4-Bromo-2-fluoro-3-methoxybenzonitrile serves as a foundational scaffold for the synthesis of novel compounds with potential biological activity. Chemical suppliers often categorize this compound under "Pharmaceutical Intermediates," highlighting its role in drug discovery pipelines.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of approved drugs. The nitrile functionality of this compound is a key handle for the construction of various nitrogen-containing heterocycles. For instance, the nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, or more complex fused ring systems, which are privileged structures in drug discovery.

The principles of molecular design in medicinal chemistry are often transferable to the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The structural motifs present in this compound are relevant for creating new active ingredients for crop protection. Its commercial listing as an "Intermediate for Agrochemicals" suggests its use in the proprietary research and development programs of agrochemical companies, even if specific examples are not in the public domain. chem-edata.com

Integration into Materials Science Research

The unique electronic and structural properties of derivatives of this compound make it an attractive starting material for the synthesis of advanced materials. The interplay of the electron-withdrawing fluorine and nitrile groups with the electron-donating methoxy (B1213986) group can be harnessed to create molecules with specific optical or electronic characteristics.

The development of new materials for electronic displays and lighting relies on organic molecules with tailored properties. Chemical suppliers list related benzonitrile (B105546) derivatives as precursors for materials like liquid crystals and Organic Light-Emitting Diodes (OLEDs). The rigid, polarizable structure that can be derived from this compound is a desirable feature for these applications. The strategic functionalization of the benzonitrile core allows for the fine-tuning of properties such as luminescence, charge transport, and mesophase behavior. While direct research citing this specific compound is sparse, its inclusion in "OLED Materials" and "Material Science" product categories by suppliers points to its potential in this field. bldpharm.com

The creation of specialty polymers with defined properties is another area where versatile building blocks are essential. The functional groups on this compound offer handles for polymerization. For example, the bromine atom could be converted to other functionalities suitable for step-growth polymerization, or the entire molecule could be incorporated as a pendant group to impart specific properties to a polymer chain. Its listing under "Polymer Science" by chemical vendors suggests its utility in this research area, though specific monomer syntheses are not widely published. bldpharm.com

Catalyst Ligand Synthesis and Modulation

There is currently no available scientific literature detailing the use of this compound as a starting material or intermediate in the synthesis of catalyst ligands. The transformation of the nitrile group into a coordinating moiety or the utilization of the aryl backbone for the construction of common ligand scaffolds like phosphines or N-heterocyclic carbenes has not been specifically reported for this compound.

Applications in Synthetic Methodologies Development

Similarly, research dedicated to the development of new synthetic methodologies that specifically utilize this compound as a key substrate is not present in the current body of scientific literature. While the compound is commercially available, its incorporation into studies aimed at expanding the scope of reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or other cross-coupling reactions has not been documented. Consequently, there are no detailed research findings or data tables of reaction conditions and yields to report for this specific application.

It is important to note that the absence of published data does not negate the potential of this compound in these fields, but rather highlights a gap in the current research landscape. Future investigations may yet uncover its utility in these and other areas of advanced chemical synthesis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

Current synthetic approaches to substituted benzonitriles often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research will prioritize the development of more efficient and sustainable pathways to 4-Bromo-2-fluoro-3-methoxybenzonitrile. This involves exploring green chemistry principles such as atom economy and the use of less hazardous solvents and reagents. rsc.org

Key areas of focus will include:

Catalytic C-H Functionalization: Direct, late-stage C-H bromination, fluorination, or cyanation on a simpler precursor could drastically shorten synthetic sequences, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety, yield, and scalability. acs.org This technology is particularly advantageous for managing potentially hazardous reagents or exothermic reactions that can be associated with halogenation or cyanation. acs.org

Biocatalysis and Enzymatic Methods: The use of enzymes could offer unparalleled selectivity under mild, aqueous conditions, significantly improving the sustainability profile of the synthesis.

Table 1: Comparison of Hypothetical Synthetic Strategies

| Feature | Classical Batch Synthesis (Hypothetical) | Future Sustainable Synthesis (Proposed) |

|---|---|---|

| Key Transformation | Sandmeyer or Rosenmund-von Braun reaction | Direct C-H cyanation or flow-based halogenation |

| Solvents | Often DMF, DMSO, or chlorinated solvents | Water, bio-based solvents, or solvent-free conditions |

| Reagents | Stoichiometric copper cyanide, harsh acids/bases | Catalytic systems, enzymatic reagents |

| Waste Profile | High volume of metallic and acidic waste | Minimal waste, with water as a primary byproduct |

| Efficiency | Multi-step, lower overall yield | Fewer steps, potentially higher yield and purity |

Design and Synthesis of Advanced Scaffolds for Emerging Applications

The true potential of this compound lies in its role as a versatile building block. researchgate.net Each of its functional groups serves as a handle for diversification, allowing for the creation of extensive libraries of complex molecules for various applications.

Medicinal Chemistry: The benzonitrile (B105546) moiety is a recognized pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. researchgate.netnih.govnih.gov The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, or amino groups. wikipedia.org This makes the compound an excellent starting point for designing inhibitors for targets like kinases or other enzymes implicated in cancer and other diseases. rsc.orgnih.gov

Materials Science: The electron-withdrawing nature of the fluoro and nitrile groups, combined with the potential for π-π stacking, makes derivatives of this compound interesting candidates for organic electronics. researchgate.net By coupling the scaffold to other conjugated systems, researchers can develop new organic semiconductors, luminophores, or sensor materials.

Table 2: Potential Derivative Scaffolds and Target Applications

| Derivative Class | Key Reaction | Potential Application Area | Rationale |

|---|---|---|---|

| Bi-aryl Nitriles | Suzuki Coupling | Oncology (Kinase Inhibitors) | The bi-aryl motif is a common feature in many kinase inhibitors. |

| Aryl-alkyne Derivatives | Sonogashira Coupling | Organic Electronics (Luminophores) | Extended π-conjugation for tailored photophysical properties. |

| N-Aryl Amines | Buchwald-Hartwig Amination | Medicinal Chemistry | Introduction of amine functionality is crucial for modulating solubility and target binding. |

| Heterocyclic Derivatives | Nitrile Cyclization | Agrochemicals, Pharmaceuticals | The nitrile group can be converted into heterocycles like tetrazoles or pyrimidines. acs.orgnih.gov |

Deeper Mechanistic Investigations of Key Transformations

To optimize reactions and predict outcomes accurately, a profound understanding of the underlying reaction mechanisms is essential. Future research will employ a combination of experimental and computational methods to investigate the key transformations involving this compound.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model transition states, reaction energy profiles, and the influence of the unique electronic environment created by the fluorine, methoxy (B1213986), and nitrile substituents. researchgate.netresearchgate.netmdpi.comresearchgate.net This is particularly valuable for understanding the regioselectivity of cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways. rsc.orgnih.gov

Kinetic Studies: Detailed kinetic analysis of reactions such as Suzuki or Buchwald-Hartwig couplings can reveal the rate-determining step and the precise role of the catalyst, ligands, and additives. nih.gov This knowledge is critical for designing more efficient and robust catalytic systems.

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanistic pathways.

Development of High-Throughput Synthesis and Screening Methodologies

To fully exploit the potential of this compound as a scaffold, high-throughput experimentation (HTE) will be indispensable. researchgate.net This approach enables the rapid synthesis and evaluation of large libraries of derivatives, accelerating the discovery of new lead compounds. orientjchem.org

A typical HTE workflow would involve:

Parallel Synthesis: Using automated liquid handlers and multi-well plates, the core scaffold can be reacted with a diverse set of building blocks (e.g., a library of boronic acids for Suzuki coupling).

Automated Purification: Rapid purification techniques, such as mass-directed automated preparative HPLC, are crucial for isolating the desired products from the reaction arrays.

High-Throughput Screening: The resulting compound libraries can be directly screened for biological activity (e.g., enzyme inhibition) or material properties using automated assays. nih.gov

This integrated approach dramatically reduces the time required for the discovery cycle, from initial synthesis to the identification of promising candidates. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The intersection of chemistry and artificial intelligence (AI) is set to revolutionize molecular design and synthesis. nih.gov For a scaffold like this compound, AI and machine learning (ML) can be applied in several impactful ways:

Retrosynthesis Prediction: AI tools, trained on vast reaction databases, can propose novel and efficient synthetic routes to the target molecule and its derivatives. engineering.org.cnnih.govchemcopilot.com These tools can identify non-intuitive disconnections and optimize pathways based on predicted yield, cost, or sustainability metrics.

Property Prediction: ML models can be trained to predict the physicochemical properties (e.g., solubility, pKa) and biological activities (e.g., target affinity, toxicity) of virtual derivatives before they are ever synthesized. digitellinc.com This allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources.

Reaction Condition Optimization: AI algorithms can analyze existing data to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation, minimizing the need for extensive experimental optimization. nih.gov

Table 3: Role of AI/ML in Research with this compound

| Research Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Identification of the most efficient and sustainable synthetic routes. engineering.org.cn |

| Derivative Design | Generative Models & QSAR | In silico creation and scoring of novel derivatives with desired properties. |

| Reaction Optimization | Predictive Modeling | Recommendation of optimal reaction conditions to maximize yield and minimize byproducts. |

| Data Analysis | Pattern Recognition | Uncovering structure-activity relationships (SAR) from high-throughput screening data. |

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-fluoro-3-methoxybenzonitrile, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group transformations. A plausible route includes:

Bromination : Introduce bromine at the para position via electrophilic aromatic substitution (EAS) on a fluorinated benzene derivative.

Methoxy Introduction : Use nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOMe in DMF) to install the methoxy group at the meta position, leveraging the electron-withdrawing effects of fluorine and bromine to direct substitution .

Nitrile Formation : Convert a methyl or halide group to a nitrile using a cyanide source (e.g., CuCN in DMF) or Sandmeyer reaction.

Q. Regioselectivity Control :

- Fluorine’s ortho/para-directing nature and bromine’s steric effects influence substitution patterns. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic proton splitting patterns (e.g., coupling between fluorine and adjacent protons).

- ¹³C NMR : Confirm nitrile carbon (~110–120 ppm) and substituent effects on aromatic carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/F contributions) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine particles .

- Storage : Store in a sealed container at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The nitrile group deactivates the ring, slowing EAS but facilitating SNAr or Suzuki-Miyaura couplings at bromine.

- Fluorine’s Impact : Fluorine’s inductive (-I) effect enhances the electrophilicity of the adjacent carbon, improving Pd-catalyzed coupling efficiency.

- Methoxy Group : The methoxy’s +M effect can stabilize transition states in Ullmann or Buchwald-Hartwig aminations .

Q. Experimental Design :

- Compare coupling rates using Pd(PPh₃)₄ vs. XPhos ligands to assess steric/electronic effects .

Q. How can discrepancies in reported melting points for related bromo-fluorobenzonitriles be resolved?

Methodological Answer:

- Purity Analysis : Use HPLC to quantify impurities (e.g., residual solvents or isomers) that depress melting points .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Synthetic Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. hexane) to isolate the most stable polymorph .

Q. Case Study :

- 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) has a reported mp of 69–72°C, but variations may arise from incomplete drying or solvent inclusion .

Q. What strategies optimize the selective functionalization of the nitrile group in this compound?

Methodological Answer:

- Hydrolysis : Convert nitrile to amide using H₂SO₄/H₂O or to carboxylic acid via basic conditions (NaOH, H₂O₂).

- Reduction : Use LiAlH₄ to yield the primary amine, though over-reduction of halogens must be monitored .

- Nitrile Participation in Cycloadditions : Employ [2+3] cycloadditions with azides to form tetrazoles, a bioisostere for carboxylic acids .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Development : The nitrile group serves as a hydrogen bond acceptor, while bromine/fluorine enhance bioavailability and target binding .

- Kinase Inhibitor Synthesis : Use as a scaffold for ATP-competitive inhibitors by functionalizing the nitrile and halogen positions .

- In Vivo Profiling : Radiolabel with ¹⁸F for PET imaging to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.